N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 902278-89-1
VCID: VC4175037
InChI: InChI=1S/C26H23ClN2O4S/c1-16-9-11-20(12-18(16)3)34(32,33)24-14-29(23-7-5-4-6-21(23)26(24)31)15-25(30)28-19-10-8-17(2)22(27)13-19/h4-14H,15H2,1-3H3,(H,28,30)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Molecular Formula: C26H23ClN2O4S
Molecular Weight: 494.99

N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

CAS No.: 902278-89-1

Cat. No.: VC4175037

Molecular Formula: C26H23ClN2O4S

Molecular Weight: 494.99

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide - 902278-89-1

Specification

CAS No. 902278-89-1
Molecular Formula C26H23ClN2O4S
Molecular Weight 494.99
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C26H23ClN2O4S/c1-16-9-11-20(12-18(16)3)34(32,33)24-14-29(23-7-5-4-6-21(23)26(24)31)15-25(30)28-19-10-8-17(2)22(27)13-19/h4-14H,15H2,1-3H3,(H,28,30)
Standard InChI Key JYVVPZKFQYNRSK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C

Introduction

Synthesis

The synthesis of complex organic compounds like N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. These steps may include:

  • Coupling Reactions: To form the quinoline core and attach the sulfonyl group.

  • Acylation: To introduce the acetamide moiety.

  • Purification: Techniques such as chromatography are used to ensure high purity.

StepReaction TypePurpose
1. Formation of Quinoline CoreCyclizationCreate central structure
2. Introduction of Sulfonyl GroupCouplingAdd sulfonyl group
3. AcylationNucleophilic Acyl SubstitutionIntroduce acetamide

Biological Activity

Compounds with similar structures often exhibit biological activities such as anticancer, antioxidant, or antimicrobial effects. The specific activity of N-(3-chloro-4-methylphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide would depend on its interactions with biological targets, which could be influenced by the sulfonyl and acetamide groups.

Potential ActivityMechanism
AnticancerInhibition of cell proliferation pathways
AntioxidantNeutralization of free radicals
AntimicrobialDisruption of microbial cell wall synthesis

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